molecular formula C7H10N2 B146746 2-Dimethylaminopyridine CAS No. 5683-33-0

2-Dimethylaminopyridine

Cat. No. B146746
CAS RN: 5683-33-0
M. Wt: 122.17 g/mol
InChI Key: PSHKMPUSSFXUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05597846

Procedure details

Following a procedure similar to that described in Example 12, but using 547 mg of radicicol, 3.75 g of 12-allyloxycarbonylaminododecanoic acid, 15 ml of dry 1-methyl-2-pyrrolidinone, 1.6 g of dicyclohexylcarbodiimide and a catalytic amount of dimethylaminopyridine, 418 mg of the title compound were obtained.
Quantity
547 mg
Type
reactant
Reaction Step One
Name
12-allyloxycarbonylaminododecanoic acid
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C@H]1OC(=O)C2C(O)=CC(O)=C(Cl)C=2CC(=O)C=CC=C[C@H]2O[C@H]2C1.C(OC(NCCCCCCCCCCCC(O)=O)=O)C=C.[CH:47]1([N:53]=[C:54]=[N:55][CH:56]2[CH2:61][CH2:60][CH2:59]CC2)CCCCC1>CN1CCCC1=O>[CH3:1][N:53]([C:54]1[CH:59]=[CH:60][CH:61]=[CH:56][N:55]=1)[CH3:47]

Inputs

Step One
Name
Quantity
547 mg
Type
reactant
Smiles
C[C@@H]1C[C@H]2[C@H](O2)/C=C\C=C\C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1
Step Two
Name
12-allyloxycarbonylaminododecanoic acid
Quantity
3.75 g
Type
reactant
Smiles
C(C=C)OC(=O)NCCCCCCCCCCCC(=O)O
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)C1=NC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 418 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.